1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)-
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Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- is a chemical compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a benzisothiazolone core with a hexynyl substituent, imparts specific chemical and physical properties that make it of interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- typically involves the following steps:
Formation of the Benzisothiazolone Core: This can be achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.
Introduction of the Hexynyl Group: The hexynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazolone core to its corresponding amine.
Substitution: The hexynyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hexynyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the hexynyl substituent.
2-Substituted Benzisothiazolones: Compounds with different substituents at the 2-position, such as alkyl, aryl, or other functional groups.
Uniqueness
The presence of the hexynyl group in 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- imparts unique chemical properties, such as increased reactivity and potential for forming additional interactions in biological systems. This makes it distinct from other benzisothiazolones and may enhance its utility in specific applications.
Properties
Molecular Formula |
C13H13NOS |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-hex-5-ynyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H13NOS/c1-2-3-4-7-10-14-13(15)11-8-5-6-9-12(11)16-14/h1,5-6,8-9H,3-4,7,10H2 |
InChI Key |
MKUXNNDWJWWNPM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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